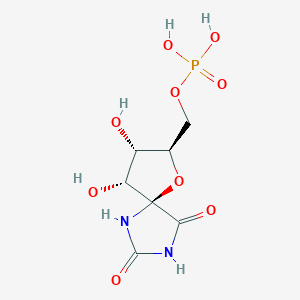

Hydantocidin-5'-phosphate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H11N2O9P |

|---|---|

Peso molecular |

298.14 g/mol |

Nombre IUPAC |

[(5S,7R,8S,9R)-8,9-dihydroxy-2,4-dioxo-6-oxa-1,3-diazaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C7H11N2O9P/c10-3-2(1-17-19(14,15)16)18-7(4(3)11)5(12)8-6(13)9-7/h2-4,10-11H,1H2,(H2,14,15,16)(H2,8,9,12,13)/t2-,3-,4-,7+/m1/s1 |

Clave InChI |

HVXIMXHBUJADCC-GTBMBKLPSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@H]([C@]2(O1)C(=O)NC(=O)N2)O)O)OP(=O)(O)O |

SMILES canónico |

C(C1C(C(C2(O1)C(=O)NC(=O)N2)O)O)OP(=O)(O)O |

Sinónimos |

5'-phosphohydantocidin |

Origen del producto |

United States |

Discovery and Initial Characterization of Hydantocidin

Isolation and Origin from Streptomyces hygroscopicus

Hydantocidin (B162813) was first discovered and isolated from the fermentation broths of the soil bacterium Streptomyces hygroscopicus. mdpi.comnih.govclockss.orgdntb.gov.uaresearchgate.netcore.ac.uktandfonline.comweedturf.orgresearchgate.net Several strains of this bacterium, including SANK 63584, Tu-2474, and A1491, have been identified as producers of hydantocidin. mdpi.comcore.ac.uktandfonline.com The isolation process from the culture filtrate involves a series of chromatographic techniques. These include treatments with activated carbon, Diaion HP-20, Dowex 50WX4, and Avicel column chromatographies, ultimately leading to the crystallization of hydantocidin as colorless needles. nih.gov

The discovery of hydantocidin from Streptomyces hygroscopicus is part of a broader effort to identify novel, microbially-produced compounds with potential applications in agriculture and medicine. weedturf.orgcapes.gov.br Streptomyces species are well-known producers of a wide array of bioactive compounds, including antibiotics and herbicides. weedturf.org

Identification as a Natural Spiro-nucleoside

The structural elucidation of hydantocidin revealed a unique and unprecedented chemical architecture, identifying it as the first naturally occurring spiro-nucleoside. mdpi.comclockss.orgdntb.gov.uaresearchgate.netcore.ac.uktandfonline.comresearchgate.net This classification stems from its distinct structure, which features a spiro-bond connecting a ribose sugar moiety to a hydantoin (B18101) ring. nih.gov

In a typical nucleoside, the base is attached to the anomeric carbon of the sugar. However, in a spiro-nucleoside like hydantocidin, the anomeric carbon is a shared member of both the sugar ring and the heterocyclic base. mdpi.comdntb.gov.uaresearchgate.netcore.ac.uk This spirocyclic arrangement imparts a rigid, conformationally restricted structure to the molecule. mdpi.comdntb.gov.uaresearchgate.netcore.ac.uk The molecular formula of hydantocidin was determined to be C₇H₁₀N₂O₆ through high-resolution fast atom bombardment (HR-FAB) mass spectrometry and ¹³C NMR spectrometry. nih.gov

Table 1: Properties of Hydantocidin

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₆ |

| Appearance | Colorless needles |

| Key Structural Feature | Spiro-bond between ribose and hydantoin |

Recognition as a Precursor to an Active Metabolite

Initial studies on the mode of action of hydantocidin revealed that the compound itself is not the active herbicidal agent. core.ac.ukresearchgate.netnih.govpnas.org Instead, it functions as a proherbicide, a precursor that is metabolically activated within plant cells. core.ac.ukresearchgate.netnih.govpnas.org This activation process involves the phosphorylation of hydantocidin at the 5'-position of the ribose sugar, forming its active metabolite, hydantocidin-5'-phosphate. core.ac.ukresearchgate.netnih.govpnas.orgmdpi.comresearchgate.net

Biochemical investigations demonstrated that hydantocidin itself does not inhibit its target enzyme, adenylosuccinate synthetase. researchgate.net However, its phosphorylated derivative, this compound, is a potent inhibitor of this enzyme. researchgate.netnih.govpnas.orgmdpi.comnih.govacs.org Adenylosuccinate synthetase plays a crucial role in the de novo purine (B94841) biosynthesis pathway in plants, a pathway essential for the production of nucleotides required for DNA and RNA synthesis. mdpi.comcore.ac.ukresearchgate.netnih.govpnas.org The inhibition of this enzyme by this compound disrupts this vital metabolic process, leading to the observed herbicidal effects. researchgate.netnih.govpnas.org

The crystal structure of adenylosuccinate synthetase in a complex with this compound has been determined, providing detailed insights into the mechanism of inhibition. nih.govpnas.org This structural analysis confirmed that the phosphorylated form of hydantocidin binds to the enzyme's active site. nih.govpnas.org

Table 2: Key Compounds and their Roles

| Compound Name | Role |

|---|---|

| Hydantocidin | Proherbicide; precursor to the active molecule |

| This compound | Active metabolite; potent inhibitor of adenylosuccinate synthetase |

Biosynthetic Pathways and in Vivo Activation of Hydantocidin 5 Phosphate

Enzymatic Phosphorylation of Hydantocidin (B162813) at the 5'-Position

The conversion of hydantocidin to its biologically active derivative, hydantocidin-5'-phosphate, is a crucial first step in its mode of action. pnas.orgpnas.orgnih.gov This transformation is an enzymatic process that occurs in vivo within plant cells, specifically involving the phosphorylation of the 5'-hydroxyl group of the hydantocidin molecule. mdpi.commdpi.com

Biochemical studies have demonstrated that this phosphorylation is an ATP-dependent reaction. researchgate.net The primary enzyme implicated in this bioactivation is adenosine (B11128) kinase (ADK). researchgate.netresearchgate.net Adenosine kinase is a key enzyme in the purine (B94841) salvage pathway, responsible for catalyzing the transfer of a gamma-phosphate group from ATP to adenosine, forming adenosine monophosphate (AMP). patsnap.comwikipedia.org The structural similarity of hydantocidin to adenosine allows it to be recognized as a substrate by adenosine kinase, leading to its phosphorylation. researchgate.netresearchgate.net

The product of this reaction is this compound, also referred to as 5'-phosphohydantocidin (5PH). mdpi.comresearchgate.net The formation of this phosphorylated metabolite was confirmed in plant extracts, where the addition of hydantocidin, ATP, and MgCl2 resulted in the time-dependent formation of an inhibitor of adenylosuccinate synthetase. researchgate.net Furthermore, when the radioactive metabolite extracted from plantlets was treated with acid phosphatase, it reverted to a compound identical to hydantocidin, confirming its identity as a phosphorylated derivative. pnas.org

Pro-compound Activation Mechanisms in Biological Systems

Hydantocidin is classified as a pro-herbicide because it is administered in an inactive form and requires metabolic activation within the target organism to exert its phytotoxic effects. mdpi.compnas.orgpnas.orgnih.govawsjournal.org The activation mechanism hinges entirely on the enzymatic phosphorylation detailed in the previous section.

Once hydantocidin enters the plant cell, it is converted by adenosine kinase to this compound. researchgate.netresearchgate.netusda.gov This phosphorylated molecule is the true active herbicide. researchgate.netclockss.org this compound functions as a potent inhibitor of adenylosuccinate synthetase (AdSS), a critical enzyme in the de novo purine biosynthesis pathway. mdpi.commdpi.compnas.orgresearchgate.net This pathway is responsible for synthesizing purine nucleotides, which are essential for the formation of DNA, RNA, and ATP.

The activated this compound acts as an analogue of inosine (B1671953) monophosphate (IMP), one of the natural substrates for AdSS. researchgate.netusda.gov It inhibits the enzyme by binding competitively to the IMP substrate site. mdpi.comnih.gov This binding forms a stable, dead-end complex, effectively blocking the enzyme's function. mdpi.comnih.gov The inhibition of AdSS disrupts the conversion of IMP to adenylosuccinate, the first committed step in the synthesis of AMP. nih.govresearchgate.net This blockage of purine synthesis ultimately leads to a deficiency in essential molecules, causing cell death and the observed herbicidal effect on the plant. researchgate.netresearchgate.net The high efficacy of this compound as an inhibitor is underscored by its tight binding to the enzyme, with an apparent inhibition constant (Ki) of approximately 22 nM for the maize enzyme. nih.govresearchgate.net

The crystal structure of adenylosuccinate synthetase in a complex with this compound has been resolved, revealing that the inhibitor binds to the feedback regulation site in a manner similar to the natural regulator, AMP. pnas.orgrcsb.org This structural insight provides a detailed understanding of the molecular interactions responsible for the potent inhibitory activity.

Detailed Research Findings

| Parameter | Finding | Source Organism/System | Reference(s) |

| Activating Enzyme | Adenosine Kinase (ADK) | Plants | researchgate.net, researchgate.net |

| Reaction Type | ATP-dependent phosphorylation | Plant extract | researchgate.net |

| Active Compound | This compound (5'-phosphohydantocidin) | Plants | researchgate.net, researchgate.net, mdpi.com |

| Target Enzyme | Adenylosuccinate Synthetase (AdSS) | Maize (Zea mays), Arabidopsis thaliana, E. coli | researchgate.net, researchgate.net, nih.gov, researchgate.net |

| Mechanism of Inhibition | Competitive inhibition with respect to IMP | Maize (Zea mays) | nih.gov, mdpi.com |

| Inhibition Constant (Ki) | ~22 nM | Maize (Zea mays) AdSS | researchgate.net, nih.gov |

| Michaelis Constant (Km) for AdSS | IMP: 21 µM; GTP: 16 µM; Aspartate: 335 µM | Maize (Zea mays) | nih.gov |

Molecular Mechanism of Action of Hydantocidin 5 Phosphate

Identification of Adenylosuccinate Synthetase (AdSS) as the Primary Molecular Target

Hydantocidin (B162813), a natural spironucleoside, functions as a proherbicide. pnas.orgnih.gov In vivo, it undergoes phosphorylation to form hydantocidin-5'-phosphate, the active metabolite that potently inhibits its target enzyme, adenylosuccinate synthetase (AdSS). pnas.orgnih.govmdpi.com This enzyme is a crucial component of the de novo purine (B94841) synthesis pathway. pnas.orgnih.gov Initial studies using Arabidopsis thaliana demonstrated that the herbicidal effects of hydantocidin could be reversed by the addition of AMP, but not IMP or GMP. researchgate.net This finding suggested that the compound specifically blocks the conversion of IMP to AMP. researchgate.net While hydantocidin itself does not inhibit isolated AdSS, its phosphorylated form is a powerful inhibitor of the synthetase, confirming AdSS as its primary molecular target. researchgate.netresearchgate.net

Adenylosuccinate synthetase (AdSS) plays a pivotal role in the de novo biosynthesis of purine nucleotides. nih.govuniprot.org It catalyzes the first committed step in the synthesis of adenosine (B11128) monophosphate (AMP) from inosine (B1671953) monophosphate (IMP). nih.govuniprot.orgwikipedia.org This reaction involves the GTP-dependent condensation of IMP with the amino acid L-aspartate to form adenylosuccinate. wikipedia.org The adenylosuccinate is then converted to AMP in a subsequent step catalyzed by adenylosuccinate lyase. researchgate.netresearchgate.net AdSS is therefore essential for maintaining the cellular pool of adenine (B156593) nucleotides required for a vast array of metabolic processes, including DNA and RNA synthesis. nih.govresearchgate.net The enzyme is also a key component of the purine nucleotide cycle, which is involved in cellular energy metabolism. researchgate.net

Kinetic studies of adenylosuccinate synthetase (AdSS) purified from maize have provided detailed insights into the inhibitory mechanism of this compound. nih.gov The inhibition of AdSS by this compound is time-dependent. nih.gov Pre-incubation of the enzyme and inhibitor alone does not alter the inactivation curve; however, the presence of other substrates, including aspartate, GTP (or its analogue GDP), and inorganic phosphate (B84403), linearizes the inactivation trace. nih.gov This indicates a synergistic binding mechanism. The inhibition of AdSS by this compound is potent, with an apparent inhibition constant (Ki) of 22 nM. nih.gov

Table 1: Kinetic Parameters of Maize Adenylosuccinate Synthetase and its Inhibition

| Parameter | Value | Reference |

|---|---|---|

| Michaelis Constant (Km) for IMP | 21 µM | nih.gov |

| Michaelis Constant (Km) for GTP | 16 µM | nih.gov |

| Michaelis Constant (Km) for Aspartate | 335 µM | nih.gov |

| Inhibition Constant (Ki) for this compound | 22 nM | nih.gov |

The inhibition of adenylosuccinate synthetase (AdSS) by this compound is competitive with respect to inosine monophosphate (IMP). nih.gov This mode of inhibition suggests that this compound binds to the same active site on the enzyme as IMP. nih.gov X-ray crystallographic analysis of the E. coli AdSS-inhibitor complex has confirmed this, with the electron density for this compound mapping directly to the IMP binding site. researchgate.net This structural evidence provides a clear basis for the observed competitive kinetics. researchgate.net The inhibitor effectively mimics the natural substrate, IMP, thereby blocking its access to the enzyme's active site and halting the purine biosynthetic pathway.

This compound inhibits adenylosuccinate synthetase (AdSS) by forming a stable, tight-binding, dead-end complex. nih.gov This complex effectively sequesters the enzyme, preventing it from participating in further catalytic cycles. The formation of this inhibitory complex is not a simple one-to-one interaction. Kinetic data reveal that the presence of other substrates and cofactors is necessary for the tightest binding. nih.gov Specifically, the presence of aspartate, GTP (or GDP), and inorganic phosphate is required to linearize the time-dependent inactivation of the enzyme, indicating their role in facilitating the formation of this dead-end complex. nih.gov This suggests a concerted mechanism where the binding of these molecules induces a conformational change in the enzyme that enhances its affinity for this compound. researchgate.net

Detailed Molecular Interactions at the AdSS Active Site

The potent inhibition of adenylosuccinate synthetase (AdSS) by this compound is a result of specific and synergistic molecular interactions within the enzyme's active site. X-ray crystallography of the E. coli AdSS enzyme complexed with this compound and various co-ligands has provided a detailed atomic-level view of these interactions.

The binding of this compound to the AdSS active site is significantly enhanced by the presence of several co-ligands, demonstrating a clear synergistic effect. researchgate.netresearchgate.net These co-ligands include guanosine (B1672433) diphosphate (B83284) (GDP), a magnesium ion (Mg²⁺), inorganic phosphate (HPO₄²⁻), and hadacidin (B1672590), an analogue of aspartate. researchgate.netresearchgate.net

The Mg²⁺ ion is octahedrally coordinated by oxygen atoms from GDP, phosphate, and hadacidin, as well as the backbone carbonyl of one amino acid residue and the side chain of an aspartate residue. researchgate.net The inorganic phosphate molecule forms hydrogen bonds with several key residues, including lysine, histidine, and asparagine, and also interacts with the base moiety of the hydantocidin inhibitor. researchgate.net Hadacidin, in the aspartate binding site, interacts with arginine and threonine residues, while its N-formyl group coordinates to the Mg²⁺ ion. researchgate.net

The this compound itself is anchored in the active site through a network of interactions. Its 5'-phosphate group interacts with asparagine and threonine residues. researchgate.net The base moiety of the inhibitor forms hydrogen bonds with a glutamine residue and participates in a hydrogen-bonded network involving the phosphate molecule and several water molecules. researchgate.net The collective binding of these ligands induces conformational changes in the enzyme, ordering previously disordered loops and creating a highly stable, inhibited complex. researchgate.net This synergistic binding explains why this compound, in combination with GDP, HPO₄²⁻, and Mg²⁺, acts as a more effective set of inhibitors than other combinations. researchgate.net

Table 2: Key Molecular Interactions in the AdSS Active Site

| Ligand | Interacting Enzyme Residues/Co-ligands | Reference |

|---|---|---|

| This compound (Phosphate group) | Asn38, Thr129, Thr239 | researchgate.net |

| This compound (Base moiety) | Gln224, HPO₄²⁻, Water molecules, Asp13 | researchgate.net |

| Mg²⁺ | GDP, HPO₄²⁻, Hadacidin, Backbone carbonyl 40, Asp13 | researchgate.netresearchgate.net |

| HPO₄²⁻ | Lys16, His41, Backbone amides, Hydantocidin base | researchgate.net |

| Hadacidin | Arg303, Thr301, Mg²⁺, Asp13 | researchgate.netresearchgate.net |

| GDP | Lys16, Backbone amides, Ser414, Asp333 | researchgate.net |

Specificity and Mimicry of Adenosine 5'-Monophosphate (AMP) Binding

This compound, the biologically active form of the natural phytotoxin hydantocidin, exhibits a remarkable specificity for adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. researchgate.net Its mechanism of action is centered on its ability to function as a molecular mimic of adenosine 5'-monophosphate (AMP), the natural feedback regulator of the enzyme. nih.govpnas.org Crystal structure analysis of the enzyme-inhibitor complex has revealed that adenylosuccinate synthetase binds this compound in the same feedback regulation site and in a nearly identical fashion to how it binds AMP. nih.govpnas.orgrcsb.org

This molecular mimicry is so effective that the presence of this compound leads to potent inhibition of the enzyme's activity. researchgate.netacs.org The herbicidal effects of its parent compound, hydantocidin, can be reversed in plants by supplementing them with AMP, which provides further evidence that the inhibitor directly competes for the AMP binding site. researchgate.net The structural basis for this mimicry lies in the phosphorylated ribose ring of this compound, which is essential for enzyme recognition. acs.org

Although it is a potent mimic, there are subtle structural differences. This compound has less conformational freedom compared to natural substrates like inosine monophosphate (IMP) due to its spiro-structure. researchgate.net Specifically, an intramolecular hydrogen bond between the 2'-hydroxyl and the 2-keto group of the hydantoin (B18101) moiety restricts the conformation of the ribose. researchgate.net This inherent rigidity contributes to its tight binding within the active site. The inhibitor effectively occupies the binding site intended for the natural regulator, AMP, leading to a non-functional, dead-end complex and subsequent disruption of purine synthesis. mdpi.com

Identification and Role of Key Amino Acid Residues in Binding

The stable binding of this compound within the active site of adenylosuccinate synthetase is orchestrated by a network of specific interactions with key amino acid residues. X-ray crystallography studies of the enzyme-inhibitor complex have identified the precise residues involved in anchoring the inhibitor. researchgate.netacs.orgrcsb.org These interactions involve hydrogen bonding and electrostatic forces, creating a high-affinity binding pocket.

The primary interactions are:

The 5'-Phosphate Group: This negatively charged moiety is a critical anchor for the inhibitor. It forms direct hydrogen bonds with the side chains of Asn 38 , Thr 129 , and Thr 239 . researchgate.netacs.orgrcsb.org While not forming a direct bond, the phosphate group is also in close proximity (approximately 3.5 Å) to Arg 143 from the adjacent subunit in the dimeric enzyme structure. researchgate.netacs.orgrcsb.org

The Hydantoin Base Moiety: The base portion of the inhibitor is recognized by other residues in the pocket. It forms a hydrogen bond with Gln 224 and is part of a larger hydrogen-bonded network that also includes a phosphate molecule, several water molecules, and the side chain of Asp 13 . researchgate.netacs.orgrcsb.org

Interactions with Other Ligands in the Active Site: In studies of the complex, other molecules present in the active site are stabilized by additional residues. A separate phosphate ion (HPO₄²⁻), which is part of the inhibited complex, forms hydrogen bonds with Lys 16 and His 41 . researchgate.netacs.orgrcsb.org In related structural studies using the L-aspartate analog hadacidin to fully occupy the active site, its carboxylate group was found to interact with Arg 303 and Thr 301 . researchgate.netacs.orgrcsb.org These residues are crucial for positioning substrates and are part of the broader active site environment that this compound binding perturbs.

The following table summarizes the key amino acid residues and their roles in the binding of this compound and associated ligands in the active site of E. coli adenylosuccinate synthetase.

| Amino Acid Residue | Interacting Moiety | Type of Interaction | Reference |

| Asp 13 | Hydantoin base network, Mg²⁺ | Hydrogen-bond network, Apical ligand for Mg²⁺ | researchgate.netacs.orgrcsb.org |

| Lys 16 | HPO₄²⁻ (in the complex) | Hydrogen bond | researchgate.netacs.orgrcsb.org |

| Asn 38 | 5'-Phosphate group | Hydrogen bond | researchgate.netacs.orgrcsb.org |

| His 41 | HPO₄²⁻ (in the complex) | Hydrogen bond | researchgate.netacs.orgrcsb.org |

| Thr 129 | 5'-Phosphate group | Hydrogen bond | researchgate.netacs.orgrcsb.org |

| Arg 143 | 5'-Phosphate group | Proximity (3.5 Å), electrostatic | researchgate.netacs.orgrcsb.org |

| Gln 224 | Hydantoin base | Hydrogen bond | researchgate.netacs.orgrcsb.org |

| Thr 239 | 5'-Phosphate group | Hydrogen bond | researchgate.netacs.orgrcsb.org |

| Thr 301 | Hadacidin (Aspartate mimic) | Hydrogen bond | researchgate.netacs.orgrcsb.org |

| Arg 303 | Hadacidin (Aspartate mimic) | Hydrogen bond | researchgate.netacs.orgrcsb.org |

Conformational Changes Induced by this compound Binding

The binding of this compound to adenylosuccinate synthetase is not a simple lock-and-key event but rather an induced-fit process that triggers significant conformational changes in the enzyme's structure. Upon binding of the inhibitor and other ligands, flexible loop regions of the enzyme, which are disordered in the unligated state, become ordered and collapse toward the active site crevice. researchgate.net

Structural Biology of Hydantocidin 5 Phosphate in Complex with Target Enzymes

High-Resolution X-ray Crystallography of AdSS-Hydantocidin-5'-phosphate Complexes

The three-dimensional structure of adenylosuccinate synthetase from Escherichia coli in a complex with multiple ligands, including Hydantocidin-5'-phosphate, has been determined by X-ray crystallography. pnas.orgacs.org One notable structure was resolved to 2.6 Å, revealing the intricate interactions within the enzyme's active site. pnas.orgnih.govacs.org This complex was formed by incubating the enzyme with HMP, guanosine-5'-diphosphate (GDP), inorganic phosphate (B84403) (HPO₄²⁻), a magnesium ion (Mg²⁺), and hadacidin (B1672590). acs.orgresearchgate.net

The crystallographic data show that upon binding the inhibitor, the enzyme undergoes a significant conformational change. pnas.org Several loops surrounding the active site crevice shift to enclose the bound ligands, with movements of up to 11 Å for equivalent alpha-carbon atoms compared to the unligated enzyme structure. pnas.org HMP, a spironucleoside, is the phosphorylated, active form of the natural pro-herbicide hydantocidin (B162813). pnas.orgnih.gov The structural analysis provides a definitive view of how this potent inhibitor occupies the enzyme's active site, leading to its powerful inhibitory effect. pnas.org

| Complex | Organism | Resolution (Å) | Ligands Present | PDB ID |

| AdSS-HMP-GDP-HPO₄²⁻-Mg²⁺-Hadacidin | Escherichia coli | 2.6 | This compound, GDP, Phosphate, Mg²⁺, Hadacidin | 1JUY monash.edu |

Comparative Structural Analysis with AdSS-Natural Ligand Complexes

Structural comparisons reveal that this compound is a highly effective mimic of the natural substrate, IMP, and the feedback regulator, adenosine (B11128) 5'-monophosphate (AMP). pnas.orgnih.gov The crystal structure of the AdSS-HMP complex shows that the inhibitor binds in the same site as IMP and in the same manner as AMP, the natural feedback regulator of the enzyme. pnas.orgnih.gov This mimicry is the basis of its inhibitory action; HMP competitively inhibits AdSS with respect to IMP, forming a tight, dead-end complex. nih.gov

The binding of ligands to the IMP site, including HMP, is crucial for organizing the active site and inducing conformational changes necessary for catalysis or inhibition. researchgate.netnih.gov In E. coli AdSS, ligand binding at the IMP site triggers a conformational change, a mechanism that can also be initiated by GTP binding in some plant AdSS enzymes. nih.gov

Structure-Function Relationships Elucidated through Site-Directed Mutagenesis of AdSS

Site-directed mutagenesis studies have been pivotal in confirming the roles of specific amino acid residues in the active site of AdSS that are critical for binding substrates and inhibitors like this compound. nih.gov These studies involve systematically replacing specific amino acids to observe the effect on enzyme function and ligand binding.

One key residue identified through these studies is Arginine 143 (Arg143) in E. coli AdSS. nih.gov Mutagenesis of this residue has been shown to impact nucleotide substrate binding. nih.gov The crystal structure of the AdSS-HMP complex provides a structural explanation for this functional data. acs.org The 5'-phosphate group of the bound HMP is positioned approximately 3.5 Å from Arg143 of a symmetrically related molecule in the crystal lattice, highlighting a potential interaction that contributes to the inhibitor's affinity. acs.orgresearchgate.net

Similarly, mutagenesis of the phosphate-binding consensus sequence has provided insights into the interactions with the phosphate moieties of the substrates and inhibitors. nih.gov These experiments, coupled with the structural data, confirm the functions of residues involved in the hydrogen-bonding network that secures the ligands in the active site.

Analysis of Hydrogen Bonding Networks and Metal Ion Coordination in the Active Site

The high-resolution crystal structure of the AdSS-HMP complex provides a detailed map of the non-covalent interactions that anchor the inhibitor and co-ligands within the active site. acs.org The base moiety of this compound forms a direct hydrogen bond with the side chain of Glutamine 224 (Gln224). acs.orgresearchgate.net It also participates in a more extensive hydrogen-bonded network involving the separate inorganic phosphate molecule, several water molecules, and the side chain of Aspartate 13 (Asp13). acs.orgresearchgate.net The 5'-phosphate group of HMP itself forms hydrogen bonds with Asn38, Thr129, and Thr239. acs.orgresearchgate.net

A divalent metal ion, Mg²⁺, is essential for the enzyme's catalytic activity and is observed in the inhibitor complex. acs.org The Mg²⁺ ion is octahedrally coordinated, playing a crucial role in positioning the substrates and facilitating the chemical reaction. acs.orgresearchgate.net In the HMP-inhibited structure, the equatorial plane of coordination for the Mg²⁺ is defined by oxygen atoms from the β-phosphate of GDP, the bound inorganic phosphate, and the N-formyl group of hadacidin. acs.org The apical positions are occupied by the backbone carbonyl oxygen of residue 40 and a side-chain oxygen of Asp13. acs.orgresearchgate.net This intricate network of hydrogen bonds and metal coordination creates a tightly bound, inactive state, effectively inhibiting the enzyme. nih.govacs.org

| Ligand Moiety | Interacting AdSS Residues/Molecules | Interaction Type |

| HMP Base | Gln224, Asp13, HPO₄²⁻, Water | Hydrogen Bonding Network |

| HMP 5'-phosphate | Asn38, Thr129, Thr239 | Hydrogen Bonding |

| Mg²⁺ Ion | GDP, HPO₄²⁻, Hadacidin, Asp13, Carbonyl O (40) | Octahedral Coordination |

| GDP Phosphates | Lys16, Backbone Amides (15-17, 42) | Hydrogen Bonding |

| GDP Base | Ser414, Asp333, Backbone Amides (331, 416) | Hydrogen Bonding |

Chemical Synthesis and Rational Design of Hydantocidin 5 Phosphate Analogs

Strategies for the Total Synthesis of Hydantocidin (B162813) and its Phosphorylated Form

The biologically active form of hydantocidin is its 5'-phosphate derivative, which is formed in vivo. researchgate.net The synthesis of hydantocidin-5'-phosphate is a critical step for in vitro studies and the development of analogs. This phosphorylation is typically achieved through standard chemical phosphorylation methods applied to a synthesized and appropriately protected hydantocidin molecule.

Synthetic Approaches to this compound Derivatives and Hybrid Molecules

The development of derivatives and hybrid molecules aims to explore the chemical space around the core hydantocidin structure, seeking improved properties or a better understanding of its biological interactions. These efforts have targeted modifications of the hydantoin (B18101) ring, the ribose moiety, and the phosphate (B84403) group.

The hydantoin ring is a key component of the pharmacophore, and its modification has been a central strategy in analog design. The two nitrogen atoms (N-1 and N-3) and the C-5 position of the hydantoin ring are primary sites for substitution. thieme-connect.de The N-3 proton is more acidic than the N-1 proton, allowing for selective substitution at the N-3 position under basic conditions. thieme-connect.de Achieving substitution at the N-1 position often requires a protection-deprotection strategy or specific reaction conditions. thieme-connect.de Synthetic efforts have produced a variety of substituted hydantoins, including those with alkyl or aromatic groups, to probe their effect on biological activity. nih.gov

To investigate the structural requirements of the sugar portion, analogs with altered or replaced ribose moieties have been synthesized. These include enantiomers (L-configured analogs), epimers at various stereocenters, and derivatives where the furanose ring is replaced by other cyclic systems, such as pyranose rings. clockss.orgscispace.com The synthesis of phosphonate analogues, where the anomeric oxygen of the ribose-1-phosphate is replaced by a methylene group (a phosphate mimic), has also been explored. nih.gov These mimics are designed to be more stable towards enzymatic hydrolysis and can provide insight into the role of the phosphate oxygen in binding to the target enzyme.

Phosphoramidates and thiophosphates are two classes of phosphate analogs that have been investigated to modify the properties of this compound. Phosphoramidates, which contain a P-N bond, can have altered cell permeability and metabolic stability. Their synthesis often involves the reaction of a phosphorylated hydantocidin intermediate with an amine. Thiophosphates, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom, can exhibit different binding affinities and resistance to phosphatases. nih.govresearchgate.net The synthesis of thiophosphate analogs can be achieved by sulfurization of an H-phosphonate intermediate using elemental sulfur. researchgate.net These modifications introduce new chemical properties and can influence the molecule's interaction with its biological target. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs relates to their biological potency. These studies have revealed stringent stereochemical and structural requirements for effective inhibition of the target enzyme, adenylosuccinate synthetase.

The stereochemistry of hydantocidin is paramount to its biological activity. The molecule possesses four contiguous chiral centers, resulting in 16 possible stereoisomers. clockss.org SAR studies have demonstrated that the naturally occurring stereoisomer is the most active. clockss.org The conformation of the ribofuranose moiety is fixed in a C2'-endo conformation due to the rigid spiro structure. rsc.org Even small changes, such as epimerization at a single chiral center, can dramatically reduce or abolish activity. For example, the 5-epi-hydantocidin, which can be formed under acidic conditions, retains considerable herbicidal activity, but other stereoisomers are generally inactive. clockss.org This high degree of stereospecificity indicates a very precise fit within the active site of adenylosuccinate synthetase, where specific hydroxyl and hydantoin groups must be correctly oriented to interact with the enzyme, GDP, and phosphate. researchgate.net Modifications to the core structure, such as altering substituents on the hydantoin ring or replacing the ribose moiety, also significantly impact potency, highlighting the sensitive nature of the ligand-enzyme interaction. nih.govgriffith.edu.au

Table of Research Findings on Hydantocidin Analogs

| Analog Class | Modification | Key Finding |

| Stereoisomers | Epimerization at C-5 | 5-epi-hydantocidin retains significant herbicidal activity, while other isomers are largely inactive. clockss.org |

| Hydantoin Ring Analogs | Substitution on N-1, N-3, or C-5 | Introduction of various substituents helps to probe the binding pocket and can modulate activity. thieme-connect.denih.gov |

| Ribose Moiety Analogs | Replacement with pyranose ring | Explores the impact of sugar ring size and conformation on biological function. scispace.com |

| Phosphate Mimics | Phosphonate analogs (C-P bond) | Designed for increased stability against hydrolysis to study the role of the phosphate group. nih.gov |

| Phosphate Analogs | Thiophosphoramidates | Certain derivatives showed significant inhibitory rates against plant growth and insecticidal activity. researchgate.net |

Unraveling the Molecular Blueprint for Potent Enzyme Inhibition: Key Pharmacophoric Elements of this compound for Adenylosuccinate Synthetase Inhibition

The potent inhibitory activity of this compound (H5P) against adenylosuccinate synthetase (AdSS) is a direct result of its specific molecular interactions within the enzyme's active site. Through detailed structural and kinetic studies, researchers have identified the critical chemical features, or pharmacophoric elements, of H5P that are essential for its high-affinity binding. This understanding is pivotal for the rational design of novel AdSS inhibitors.

The active form of the natural product hydantocidin, H5P, acts as a powerful competitive inhibitor of AdSS with respect to its substrate, inosine (B1671953) monophosphate (IMP). For instance, studies on AdSS isolated from maize have determined the inhibition constant (Ki) for H5P to be a potent 22 nM researchgate.net. This high affinity is achieved through a series of precise interactions between the inhibitor and key amino acid residues in the IMP-binding site of the enzyme.

Crystallographic studies of Escherichia coli AdSS in complex with H5P have provided a detailed map of these interactions, revealing three primary pharmacophoric components of the inhibitor: the 5'-phosphate group, the ribose-like moiety, and the spiro-hydantoin heterocyclic base nih.govresearchgate.net.

The Essential Anchor: The 5'-Phosphate Group

The negatively charged 5'-phosphate group serves as a crucial anchor, firmly securing the inhibitor within the active site. This moiety forms a network of hydrogen bonds with the side chains of several conserved amino acid residues. In E. coli AdSS, these interactions involve Asn 38, Thr 129, and Thr 239 nih.govresearchgate.net. The vital role of this phosphate group is underscored by the fact that hydantocidin itself, lacking the phosphate, is not an inhibitor of AdSS.

Structural Scaffolding: The Ribose-like Moiety

Specificity Determinant: The Spiro-Hydantoin Base

The unique spiro-hydantoin base of H5P is a key determinant of its specificity for AdSS. This heterocyclic system occupies the same pocket as the hypoxanthine base of the natural substrate, IMP. A critical interaction identified in the E. coli AdSS structure is a hydrogen bond between the hydantoin base and the side chain of Gln 224 nih.govresearchgate.net. This interaction is believed to be a major contributor to the inhibitor's potent activity.

Structure-Activity Relationship of this compound Analogs

To further probe the importance of these pharmacophoric elements, various analogs of H5P have been synthesized and their inhibitory activities against AdSS evaluated. While comprehensive public data on a wide range of analogs is limited, the available information consistently highlights the critical nature of the core structural features.

| Compound/Analog | Modification | Key Interactions | Inhibitory Activity (Ki/IC50) |

| This compound | - | 5'-phosphate with Asn 38, Thr 129, Thr 239; Hydantoin with Gln 224 | 22 nM (Maize AdSS) researchgate.net |

| Hydantocidin | Lacks 5'-phosphate group | Loss of key phosphate interactions | Inactive |

The stark difference in activity between H5P and its unphosphorylated precursor, hydantocidin, unequivocally establishes the 5'-phosphate group as an indispensable pharmacophoric element. Modifications to the hydantoin ring or the ribose-like scaffold would be expected to significantly impact inhibitory potency, depending on their ability to maintain the crucial hydrogen bonding and steric complementarity within the AdSS active site. The rational design of new AdSS inhibitors, therefore, focuses on mimicking these key interactions while potentially improving properties such as cell permeability and metabolic stability.

Biological Activities and Applications in Model Systems

Impact on Plant Physiology and Growth Regulation

Hydantocidin-5'-phosphate, the biologically active form of the natural product hydantocidin (B162813), exhibits significant herbicidal properties by targeting a crucial enzyme in the purine (B94841) biosynthesis pathway. Its effects on plant growth and physiology have been documented in various model plant systems.

Herbicidal Efficacy in Arabidopsis thaliana, Zea mays, and Other Plant Species

Hydantocidin demonstrates potent, non-selective herbicidal activity across a broad spectrum of plant species, affecting both monocotyledonous and dicotyledonous plants. ekb.eg Its efficacy has been specifically observed in the model dicot Arabidopsis thaliana and the monocot crop Zea mays (maize). researchgate.netnih.gov The compound is effective against both annual and perennial weeds, highlighting its wide-ranging impact on plant life. ekb.eg The active form of the herbicide, this compound, is a potent inhibitor of adenylosuccinate synthetase, a key enzyme in the synthesis of adenosine (B11128) monophosphate (AMP). researchgate.netnih.gov

The herbicidal action is a result of the in vivo phosphorylation of hydantocidin to this compound, which then tightly binds to and inhibits adenylosuccinate synthetase. researchgate.net This inhibition disrupts the normal production of purines, which are essential for nucleic acid synthesis and other vital cellular processes, ultimately leading to plant death. The broad-spectrum nature of its activity suggests that the target enzyme is highly conserved across the plant kingdom.

Table 1: Herbicidal Spectrum of Hydantocidin

| Plant Type | Efficacy |

|---|---|

| Monocotyledonous Weeds | Effective |

| Dicotyledonous Weeds | Effective |

| Annual Weeds | Effective |

| Perennial Weeds | Effective |

| Arabidopsis thaliana (Dicot) | Susceptible |

| Zea mays (Monocot) | Susceptible |

Reversal of Growth Inhibition by Purine Supplementation

The specific mode of action of this compound as an inhibitor of purine biosynthesis is further substantiated by metabolite reversal studies. In experiments with Arabidopsis thaliana grown on agar (B569324) plates, the herbicidal effects of hydantocidin can be reversed by supplementing the growth medium with adenosine monophosphate (AMP). researchgate.netnih.gov However, supplementation with inosine (B1671953) monophosphate (IMP) or guanosine (B1672433) monophosphate (GMP) does not rescue the plants from the toxic effects of the compound. researchgate.netnih.gov

This selective reversal strongly indicates that this compound blocks the metabolic conversion of IMP to AMP. researchgate.netnih.gov By providing an external source of AMP, the metabolic block is bypassed, allowing the plant to resume normal growth and development. These findings were crucial in identifying adenylosuccinate synthetase, the enzyme responsible for converting IMP to adenylosuccinate en route to AMP, as the specific molecular target of the herbicide. researchgate.net

Cellular Effects in Plant Cell Suspension Cultures

Plant cell suspension cultures serve as a valuable in vitro system for studying the cellular and metabolic effects of herbicides. While direct studies detailing the morphological and viability changes in plant cell suspension cultures treated with this compound are not extensively documented in the provided search results, the known mechanism of action allows for informed inferences. The inhibition of adenylosuccinate synthetase by this compound would lead to a depletion of the cellular pool of AMP.

Given that AMP is a fundamental building block for RNA and DNA, as well as a key component in energy metabolism (as ATP), its depletion would have profound effects on cell viability and proliferation. We can anticipate that treatment of plant cell suspension cultures with this compound would result in:

Inhibition of Cell Division and Growth: Due to the lack of necessary purines for nucleic acid synthesis, cell proliferation would cease.

Metabolic Disruption: The disruption of the purine nucleotide pool would impact energy-dependent cellular processes.

Loss of Viability: Prolonged inhibition of such a critical metabolic pathway would ultimately lead to cell death.

Metabolomic studies on plant cell suspension cultures treated with various stressors have shown significant alterations in metabolic pathways. nih.govamanote.com It is expected that similar analyses of cells treated with this compound would reveal a significant accumulation of IMP and a depletion of AMP and its derivatives, providing a clear biochemical signature of the herbicide's action at the cellular level.

Inhibition of Microbial and Parasitic Adenylosuccinate Synthetases

The enzyme adenylosuccinate synthetase (AdSS) is not only crucial for plants but also for various microorganisms and parasites. The potent inhibitory action of this compound on this enzyme makes it a compound of interest for potential antimicrobial and antiparasitic applications.

Inhibition of Bacterial AdSS (e.g., Escherichia coli, Helicobacter pylori)

The inhibitory effect of this compound has been well-characterized in the model bacterium Escherichia coli. Structural studies have revealed the binding mode of the inhibitor to the active site of E. coli AdSS. researchgate.net These studies provide a molecular basis for its potent inhibition.

More recently, AdSS from the pathogenic bacterium Helicobacter pylori has been identified as a promising target for new drugs. irb.hr H. pylori relies on the purine salvage pathway for its survival, making the enzymes in this pathway, including AdSS, essential. irb.hr While direct kinetic data on the inhibition of H. pylori AdSS by this compound is not detailed in the available search results, it is established that hydantocidin monophosphate is a potent inhibitor of AdSS in general. researchgate.net The characterization of the H. pylori enzyme opens the door for testing the efficacy of this compound and its analogs as potential antibacterial agents against this pathogen. irb.hrirb.hr

Inhibition of Parasitic AdSS (e.g., Leishmania donovani)

Similar to bacteria, parasitic protozoa such as Leishmania donovani, the causative agent of leishmaniasis, also possess an adenylosuccinate synthetase that is critical for their purine metabolism. The AdSS from L. donovani has been characterized and is considered a potential target for the development of new antiparasitic drugs. mdpi.com Given the conserved nature of the AdSS active site, it is highly probable that this compound would also inhibit the parasitic enzyme. The development of specific inhibitors against L. donovani AdSS is an active area of research aimed at finding more effective treatments for leishmaniasis.

Evaluation of Novel this compound Analogs for Broader Biological Activities (e.g., fungicidal, insecticidal leads in agrochemical research)

While hydantocidin and its phosphate (B84403) derivative are primarily recognized for their potent herbicidal properties, the core spirohydantoin chemical scaffold has served as a foundation for developing novel analogs with a wider range of biological activities. In agrochemical research, the structural framework of hydantoin (B18101) has been explored to create new candidates for fungicidal and insecticidal agents, moving beyond the initial discovery of herbicidal action. This exploration leverages the unique chemical properties of the hydantoin ring system to interact with different biological targets in fungi and insects.

Research has focused on synthesizing and evaluating various hydantoin derivatives for their potential to control significant agricultural pests and diseases. These studies often involve modifying the substituents on the hydantoin ring to optimize potency and spectrum of activity against specific targets.

Fungicidal and Antibacterial Activities

A series of novel hydantoin cyclohexyl sulfonamide derivatives have been synthesized and evaluated for their efficacy against major plant pathogens. nih.gov Bioassays revealed that many of these compounds exhibit significant inhibitory activity against the fungi Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold), as well as the bacterium Erwinia carotorora (bacterial soft rot). nih.gov

The research findings highlight several lead compounds with notable potency. For instance, compound 3w was particularly effective against B. cinerea, showing a half-maximal effective concentration (EC₅₀) of 4.80 µg/mL, which was superior to the commercial fungicide iprodione. nih.gov Against S. sclerotiorum, compound 3q demonstrated an EC₅₀ value of 1.44 µg/mL, comparable to that of iprodione. nih.gov Furthermore, compounds 3h , 3r , and 3s displayed excellent antibacterial activity against E. carotorora, with EC₅₀ values of 2.65, 4.24, and 4.29 µg/mL, respectively, surpassing the efficacy of streptomycin (B1217042) sulfate (B86663) in the same assays. nih.gov

| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference Fungicide/Bactericide | EC₅₀ of Reference (µg/mL) |

| 3w | Botrytis cinerea | 4.80 | Iprodione | >4.80 |

| 3q | Sclerotinia sclerotiorum | 1.44 | Iprodione | 1.39 |

| 3h | Erwinia carotorora | 2.65 | Streptomycin sulfate | 5.96 |

| 3r | Erwinia carotorora | 4.24 | Streptomycin sulfate | 5.96 |

| 3s | Erwinia carotorora | 4.29 | Streptomycin sulfate | 5.96 |

Data sourced from studies on hydantoin cyclohexyl sulfonamide derivatives. nih.gov

These results indicate that the hydantoin scaffold, when appropriately modified, can be a promising structural basis for the development of new antimicrobial agents to combat crop diseases. nih.gov

Insecticidal Activities

The investigation into hydantoin-related structures has also yielded compounds with significant insecticidal properties. Research into new thiophosphoramidate derivatives of hydantoin, inspired by the structure of this compound, has identified promising candidates for pest control. researchgate.net

In preliminary bioassays, these synthetic analogs were tested against key agricultural insect pests. One standout compound, O-propyl-N-butyl-5-(4-hydroxy-3-nitrobenzyl)-2, 4-imidazolidinedione thiophosphoramidate (B15) , demonstrated high efficacy, achieving 100% mortality against Myzus persicae (green peach aphid) and 95% mortality against Plutella xylostella (diamondback moth) at a concentration of 300 µg/mL. researchgate.net Other related (thio)phosphate derivatives also showed moderate insecticidal activity against Myzus persicae. sioc-journal.cn

| Compound | Target Insect | Concentration (µg/mL) | Insecticidal Activity (% Mortality) |

| B15 (O-propyl-N-butyl-5-(4-hydroxy-3-nitrobenzyl)-2, 4-imidazolidinedione thiophosphoramidate) | Myzus persicae | 300 | 100% |

| B15 (O-propyl-N-butyl-5-(4-hydroxy-3-nitrobenzyl)-2, 4-imidazolidinedione thiophosphoramidate) | Plutella xylostella | 300 | 95% |

| B7 (O,O-di(o-methoxyphenyl)-5-(4-hydroxyphenyl)-2,4-imidazolidinedione thiophosphate) | Myzus persicae | 300 | 52% |

| B14 (O-ethyl-O-phenyl-5-(4-hydroxyphenyl)-2,4-imidazolidineone thiophosphate) | Myzus persicae | 300 | 51% |

| B17 (O,O-di(p-methylphenyl)-5-(4-hydroxybenzyl)-2,4-imidazolidinedione thiophosphate) | Myzus persicae | 300 | 69% |

Data sourced from preliminary bioassays of novel hydantoin derivatives. researchgate.netsioc-journal.cn

These findings underscore the versatility of the hydantoin chemical structure as a template for discovering novel agrochemicals. By exploring analogs that diverge from the specific substitutions found in the natural herbicide hydantocidin, researchers have successfully identified leads for new classes of fungicides and insecticides.

Advanced Research Methodologies for Hydantocidin 5 Phosphate Studies

Enzymological and Biochemical Characterization Techniques

Enzymological and biochemical studies form the foundation for understanding how hydantocidin-5'-phosphate inhibits AdSS. These methods involve isolating the enzyme and quantifying its activity in the presence and absence of the inhibitor.

The detailed kinetic characterization of AdSS requires a highly purified enzyme. AdSS has been successfully isolated and purified from various sources, including maize (Zea mays) and the bacterium Helicobacter pylori. nih.govtandfonline.com The purification process is typically a multi-step chromatographic procedure. For instance, AdSS from maize was purified 5,800-fold, yielding an enzyme with a subunit molecular mass of approximately 48 kD. nih.govresearchgate.net A common purification strategy for recombinant H. pylori AdSS involves a sequence of cation exchange, size exclusion, and anion exchange chromatography. tandfonline.com

Once purified, the enzyme's kinetic properties are determined. Kinetic analysis of maize AdSS revealed the Michaelis constants (Km) for its three substrates: inosine (B1671953) monophosphate (IMP), guanosine (B1672433) triphosphate (GTP), and aspartate. nih.govresearchgate.net Inhibition studies show that this compound is a potent, time-dependent inhibitor of AdSS. nih.govresearchgate.netresearchgate.net The inhibition is competitive with respect to the substrate IMP, indicating that this compound binds to the same site on the enzyme as IMP. nih.govresearchgate.net This interaction leads to the formation of a tight, dead-end complex that blocks the enzyme's catalytic activity. nih.govresearchgate.net The apparent inhibition constant (Ki) for the inhibition of maize AdSS by this compound has been measured to be as low as 22 nM, highlighting its potency. nih.govresearchgate.netresearchgate.net

| Parameter | Value | Description |

|---|---|---|

| Km (IMP) | 21 µM | Michaelis constant for the substrate Inosine Monophosphate. |

| Km (GTP) | 16 µM | Michaelis constant for the substrate Guanosine Triphosphate. |

| Km (Aspartate) | 335 µM | Michaelis constant for the substrate Aspartate. |

| Ki (this compound) | 22 nM | Apparent inhibition constant for this compound. |

| Inhibition Type | Competitive vs. IMP | Mode of inhibition with respect to IMP. |

The inhibitory effect of this compound and its analogs on AdSS activity is quantified using specific assays. A widely used method is a continuous spectrophotometric assay. tandfonline.comnih.gov This assay monitors the enzymatic reaction by measuring the increase in absorbance at 280 nm, which corresponds to the formation of the product, adenylosuccinate. researchgate.netnih.gov The reaction mixture for this assay typically contains the enzyme, its three substrates (IMP, GTP, Asp), and magnesium chloride in a buffered solution at an optimal pH. tandfonline.comnih.gov The rate of change in absorbance is used to calculate the enzyme's initial velocity, and the data can be used to generate Dixon plots (a plot of 1/velocity versus inhibitor concentration) to confirm the mode of inhibition. tandfonline.com

Chromatographic techniques are also indispensable, particularly for the deconvolution of active components from natural product extracts and for studying the cellular uptake of inhibitors. researchgate.netsciforum.net High-performance liquid chromatography (HPLC), often coupled with a UV diode-array detector and a mass spectrometer (LC-MS), is a state-of-the-art method for identifying and quantifying inhibitors in complex mixtures. researchgate.netsciforum.net For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to quantify the cellular uptake of AdSS inhibitors by H. pylori, providing crucial information on why some potent in-vitro inhibitors fail to show activity in cell cultures. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide powerful tools to visualize and analyze the interaction between this compound and AdSS at an atomic level, guiding the design of new inhibitors.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, such as a protein. longdom.org This method is central to structure-based drug design and is frequently used in virtual screening, where large libraries of compounds are computationally tested for their potential to inhibit a target enzyme like AdSS. longdom.orgpnrjournal.commdpi.com

The process begins with the three-dimensional crystal structure of AdSS. mdpi.com Using software like AutoDock Vina, a virtual model can be established to screen for novel inhibitors based on the known binding mode of this compound within the enzyme's active site. pnrjournal.commdpi.com Compounds from the library are "docked" into the active site, and a scoring function is used to estimate their binding energy. nih.gov The top-ranked compounds, which show favorable binding energies and interactions with key amino acid residues, are then selected for further experimental testing. pnrjournal.comnih.gov This approach accelerates the discovery of new lead compounds by efficiently filtering vast chemical libraries. longdom.org

While molecular docking provides a static snapshot of the enzyme-inhibitor complex, molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of this interaction over time. pnrjournal.comnih.govpnrjournal.com MD simulations calculate the trajectory of atoms in the complex by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand's binding pose. tandfonline.comnih.gov

In the context of AdSS, MD simulations have been used to understand how the binding of substrates and inhibitors like this compound induces conformational changes in the enzyme, particularly in flexible loop regions that are critical for catalysis. researchgate.netnih.govrcsb.org These simulations can confirm the stability of key hydrogen bonds and other interactions predicted by docking studies. rcsb.orgirb.hr For instance, MD simulations of H. pylori AdSS highlighted the importance of a hydrogen bond between Arg135 and IMP for enzyme dimerization and the formation of a competent active site. rcsb.orgirb.hr Such studies are crucial for validating docking results and understanding the structural basis of inhibition, which is essential for designing more effective inhibitors. chemrxiv.org

Advanced Spectroscopic and Spectrometric Techniques for Analog Characterization

The synthesis of new analogs of hydantocidin (B162813) requires robust analytical techniques to confirm their chemical structure and purity. A combination of advanced spectroscopic and spectrometric methods is routinely used for this purpose. sciforum.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. ¹H NMR (proton NMR) provides detailed information about the number and environment of hydrogen atoms in a molecule. mdpi.compsu.edu For hydantocidin analogs, this helps confirm the integrity of the ribose and hydantoin (B18101) rings. psu.edu³¹P NMR is specifically used to analyze phosphorus-containing compounds and is therefore essential for confirming the successful phosphorylation of hydantocidin to its active form, this compound. nih.gov Further structural details are elucidated using two-dimensional NMR techniques like COSY, HSQC, and HMBC, which reveal connectivity between atoms. acs.org

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, O-H) based on their characteristic absorption of infrared radiation, which helps to confirm the spiro-hydantoin structure. researchgate.netmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar, high molecular weight compounds like hydantocidin and its derivatives. researchgate.netmdpi.com It provides a precise measurement of the molecular weight of the synthesized analog, confirming its elemental composition. acs.orgpreprints.org When coupled with fragmentation analysis (MS/MS), it can also provide structural information. drugbank.com

| Technique | Information Provided | Reference |

|---|---|---|

| ¹H NMR | Provides information on the proton framework, chemical environment, and stereochemistry. Used for conformational analysis via NOE. | mdpi.compsu.edu |

| ³¹P NMR | Confirms the presence and chemical environment of the phosphate (B84403) group in phosphorylated analogs. | nih.gov |

| IR Spectroscopy | Identifies characteristic functional groups such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H). | researchgate.netmdpi.com |

| ESI-MS | Determines the accurate molecular weight and elemental formula. MS/MS provides structural fragmentation patterns. | mdpi.comdrugbank.com |

Genetic and Mutagenesis Strategies for Target Validation

The unequivocal identification of a compound's molecular target is a critical step in the development of novel herbicides. While biochemical assays can suggest a likely target, genetic and mutagenesis strategies provide definitive in vivo evidence by demonstrating that alterations in the putative target protein lead to a modified response to the compound. In the case of this compound, such methodologies have been pivotal in validating adenylosuccinate synthetase (AdSS) as its primary target. researchgate.net

A cornerstone of target validation is the principle that a mutation in the gene encoding the target protein can confer resistance to the inhibitor. researchgate.net This can be explored through two primary genetic approaches: forward genetics (mutagenesis screens) and reverse genetics (gene silencing or knockout).

A forward genetics approach typically involves creating a large population of a model organism, such as Arabidopsis thaliana, with random mutations induced by a chemical mutagen like ethylmethanesulfonate (EMS). nih.govoup.com This mutagenized population is then screened for individuals that exhibit resistance to the herbicide . oup.com For instance, a large-scale screen could involve germinating mutagenized seeds on a medium containing a concentration of hydantocidin that is lethal to wild-type seedlings. oup.com Surviving individuals, which are putatively resistant, are then selected for further analysis. oup.com

Once resistant lines are established, genetic mapping techniques are employed to identify the location of the mutation on the chromosome. nih.gov Subsequent sequencing of the identified gene in the resistant mutants reveals the specific change in the DNA that leads to an altered protein structure and, consequently, herbicide resistance. nih.govoup.com If the mutation is found within the gene encoding the hypothesized target, this provides strong evidence for the target's identity.

| Parameter | Description | Example Finding |

| Mutagenesis Agent | Chemical used to induce random mutations in the genome. | Ethylmethanesulfonate (EMS) |

| Model Organism | Plant species used for the genetic screen. | Arabidopsis thaliana |

| Screening Method | Selection of resistant individuals from the mutagenized population. | Growth on hydantocidin-containing medium. |

| Genetic Analysis | Identification of the mutated gene responsible for resistance. | Map-based cloning and sequencing. |

| Target Gene | The specific gene found to be mutated in resistant lines. | Adenylosuccinate Synthetase (AdSS) |

| Nature of Mutation | The specific change in the DNA and resulting protein sequence. | A single nucleotide polymorphism (SNP) leading to an amino acid substitution in the active site. |

| Resistance Mechanism | How the mutation confers resistance. | The altered AdSS enzyme shows significantly lower binding affinity for this compound while retaining its normal biological function. |

This table is a representative example based on established genetic screening methodologies.

Conversely, reverse genetics strategies, such as gene silencing (e.g., antisense or RNA interference), can also be employed for target validation. In this approach, the expression of the candidate target gene is specifically reduced or "knocked down." If the resulting phenotype mimics the effects of the herbicide, it strongly supports the target hypothesis. Research on Arabidopsis has utilized antisense technology to specifically inhibit the expression of the AdSS gene. The resulting AdSS antisense plants displayed severe growth retardation and lethality, a phenotype that mirrors the potent herbicidal effects of hydantocidin. arabidopsisresearch.org This finding provides compelling genetic proof that AdSS is an essential enzyme and that its inhibition is the cause of hydantocidin's phytotoxicity. arabidopsisresearch.orgoup.com

Furthermore, comparing the global gene expression profiles of the AdSS antisense plants with wild-type plants treated with hydantocidin can offer another layer of validation. arabidopsisresearch.org A high degree of similarity in the transcriptomic changes would indicate that both the genetic modification and the chemical treatment are affecting the same metabolic pathway, further solidifying AdSS as the molecular target of this compound. arabidopsisresearch.org

Q & A

Q. What is the mechanism of action of Hydantocidin-5'-phosphate in plant systems?

this compound acts as a potent inhibitor of adenylosuccinate synthase (ADSS), a key enzyme in the de novo purine biosynthesis pathway. It is derived from the metabolic activation of hydantocidin within plant tissues and competes with intermediates like adenylosuccinate, disrupting AMP synthesis. This inhibition leads to growth arrest in susceptible plants. Crystallographic studies of ADSS bound to this compound provide structural insights into its competitive binding mode, which informs the design of analogs .

Q. What methodologies are recommended for quantifying this compound in biological samples?

Researchers can employ spectrophotometric analysis using colorimetric assays (e.g., vanadate-molybdate reagent) to measure phosphate content after enzymatic hydrolysis. Calibration curves derived from standard solutions of this compound enable quantification. Validation via hyphenated techniques like LC-MS or cross-referencing with hyperspectral imaging (HSI) data can enhance accuracy, particularly in complex matrices .

Q. How is this compound synthesized for laboratory studies?

Synthesis typically involves phosphorylation of hydantocidin using kinase enzymes or chemical phosphorylation agents. The process requires rigorous purification via column chromatography or HPLC to isolate the active phosphate derivative. Synthetic protocols should be validated using NMR and mass spectrometry to confirm structural integrity .

Advanced Research Questions

Q. How can researchers address contradictions in enzyme inhibition data involving this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, cofactors) or enzyme isoforms. To resolve these:

- Standardize protocols using recombinant ADSS from model organisms.

- Validate results with orthogonal methods (e.g., isothermal titration calorimetry or surface plasmon resonance).

- Cross-validate using electron probe microanalysis (EPMA) or Mineral Liberation Analyzer (MLA) data to confirm spatial distribution in plant tissues .

Q. What experimental designs optimize structure-activity relationship (SAR) studies of this compound derivatives?

SAR studies should integrate:

- Computational modeling : Docking simulations using ADSS crystal structures (PDB accessions) to predict binding affinities.

- In vitro assays : High-throughput screening of analogs for IC50 values against ADSS.

- In planta testing : Transgenic plants expressing ADSS variants to assess resistance profiles. Prioritize analogs with modified phosphate moieties or steric hindrance features to enhance selectivity .

Q. How can advanced spectroscopic techniques improve detection limits for this compound in heterogeneous samples?

Hyperspectral imaging (HSI) in the visible-near infrared (VNIR) range, coupled with Spectral Angle Mapper (SAM) algorithms, can map this compound distribution in plant tissues at micron resolution. For trace detection, surface-enhanced Raman spectroscopy (SERS) or time-resolved fluorescence offers sub-nanomolar sensitivity. Cross-validation with MLA or EPMA ensures minimal false positives in mineral-rich matrices .

Q. What strategies mitigate off-target effects when studying this compound in non-model plant species?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.